Malabaricone B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pharmacological Activity and Experimental Data

Malabaricone B shows high efficacy against multidrug-resistant bacterial strains and other therapeutic potential.

Antibacterial Activity

The table below summarizes key antibacterial data for this compound (referenced as NS-7 in studies) against Staphylococcus aureus [1] [2] [3]:

| Assay Type | Methodology / Key Details | Result / Outcome |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | Broth microdilution method against S. aureus ATCC 29213. | MIC = 0.5 µg/mL [1] [2] |

| Cytotoxicity (Selectivity Index) | MTT assay using mammalian Vero cells (ATCC CCL-81). | CC50 > 40 µg/mL; Selectivity Index (CC50/MIC) > 80 [1] [2] |

| Activity against MDR Strains | MIC determination against clinical isolates. | Equipotent activity against MRSA, VRSA, and VRE (MIC 1–2 µg/mL) [1] [2] |

| Time-Kill Kinetics | Treated S. aureus ATCC 29213 at multiples of MIC; viable counts over 24 hours. | Concentration-dependent, rapid bactericidal action; complete eradication within 15 min at 4x MIC [1] |

| Biofilm Eradication | Treatment of pre-formed S. aureus biofilms. | Efficiently eradicated established biofilms [1] [3] |

| Synergy with Antibiotics | Checkerboard assay in combination with clinical antibiotics. | Synergistic interaction with daptomycin and gentamicin [1] [2] [3] |

| In Vivo Efficacy | Murine neutropenic thigh and skin infection models. | Significant reduction in bacterial load [1] [3] |

| Mechanism of Action | Confocal and SEM analysis; measurement of extracellular ATP. | Damages bacterial membrane integrity, causing ATP leakage [1] [3] |

Other Therapeutic Potentials

Beyond its antibacterial application, this compound also demonstrates:

- Gastric Ulcer Healing: Shows significant healing properties against indomethacin-induced gastric ulceration in mice, attributed to its antioxidant activity and ability to modulate mucin secretion, prostaglandin synthesis, and EGF receptor expression [4].

- Antioxidant Activity: Recognized for its strong free radical scavenging potential [5].

Experimental Workflow for Antibacterial Profiling

For researchers aiming to replicate or build upon these findings, the following workflow diagrams the key steps in the antibacterial evaluation of a natural compound like this compound.

Overview of the key experimental stages in profiling this compound's antibacterial activity.

Proposed Mechanism of Antibacterial Action

The primary mechanism by which this compound kills bacteria is through membrane disruption. The following diagram illustrates this process and its consequences.

Proposed bactericidal mechanism of this compound involving membrane damage. This mechanism is supported by experimental evidence including confocal microscopy, scanning electron microscopy (SEM), and the measurement of released extracellular ATP [1] [3].

References

- 1. Naturally Derived this compound as a Promising ... [mdpi.com]

- 2. Naturally Derived this compound as a Promising Bactericidal ... [pmc.ncbi.nlm.nih.gov]

- 3. Naturally Derived this compound as a Promising ... [pubmed.ncbi.nlm.nih.gov]

- 4. Healing properties of this compound and ... [sciencedirect.com]

- 5. A Review on Its Therapeutic Potential, Safety and Industrial ... [pubmed.ncbi.nlm.nih.gov]

Available NMR Data for Malabaricone B

The table below summarizes the key details of a predicted 13C NMR spectrum for Malabaricone B.

| Spectrum Type | 13C NMR (1D, predicted) |

|---|---|

| NP-MRD ID | NP0075547 [1] |

| Solvent | D₂O [1] |

| Frequency | 101 MHz (predicted for 400 MHz instrument) [1] |

| Data Availability | Peak List and Assignments file available for download [1] |

Research Context and Experimental Protocols

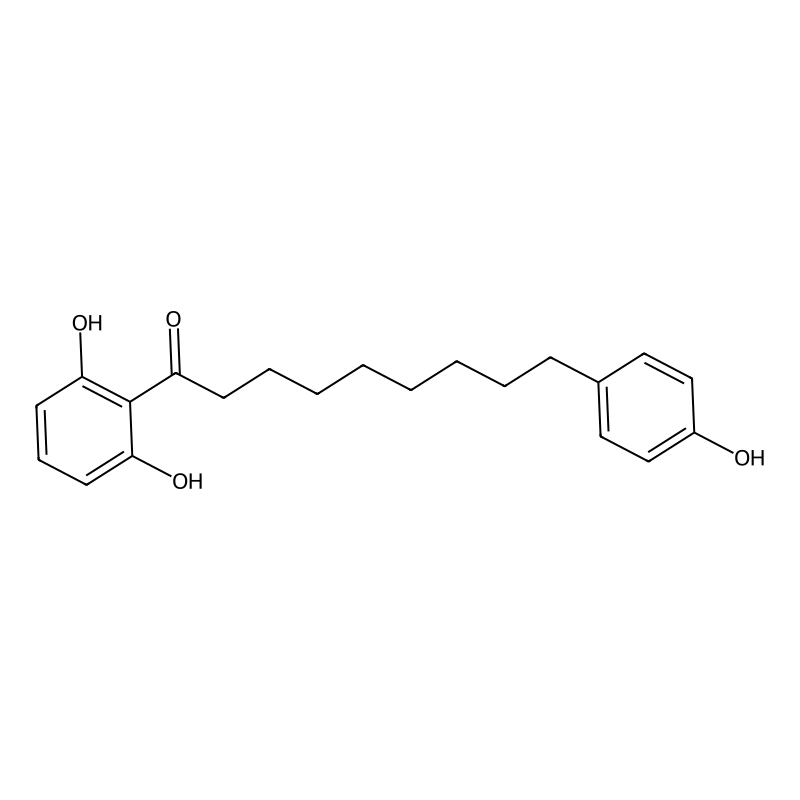

This compound is a phenylacylphenol (diarylnonanoid) naturally found in various Myristica species [2]. Its core structure consists of a 2,6-dihydroxyacetophenone unit connected to a benzene ring by a C8 alkyl chain [3] [4].

In recent research, the compound was isolated from the fruit rinds of Myristica malabarica [3]. The general methodology for isolation and NMR characterization in these studies is outlined below:

Figure: Generalized workflow for isolating and characterizing this compound.

- Extraction and Isolation: The plant material is typically extracted with solvents like dichloromethane or ethyl acetate. The crude extract is then purified using techniques such as silica gel column chromatography and preparative thin-layer chromatography (TLC) to isolate individual compounds like this compound [4] [5].

- Structure Elucidation: The identity of this compound is confirmed by interpreting its 1H NMR, 13C NMR, and HRESI-MS spectroscopic data and comparing them with literature values [3].

References

- 1. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0075547) [np-mrd.org]

- 2. A Review of Their Phytochemistry and Pharmacology [mdpi.com]

- 3. Naturally Derived this compound as a Promising Bactericidal ... [pmc.ncbi.nlm.nih.gov]

- 4. Exploring apoptotic induction of malabaricone A in triple ... [pmc.ncbi.nlm.nih.gov]

- 5. Malabaricones from the fruit of Myristica cinnamomea King ... [sciencedirect.com]

Chemical Profile and Antibacterial Efficacy

Malabaricone B (also referred to as NS-7 in some studies) is a phenylacylphenol or diarylnonanoid isolated from the fruit rinds of Myristica malabarica [1]. Its structure consists of a 2,6-dihydroxyacetophenone group linked to a benzene ring via a C8 alkyl chain [1].

Quantitative data on its in vitro antibacterial activity is summarized in the table below. Minimum Inhibitory Concentration (MIC) is a key measure of compound potency, with lower values indicating greater effectiveness.

| Bacterial Strain | MIC (μg/mL) this compound | Comparator (Levofloxacin) MIC (μg/mL) | Notes |

|---|---|---|---|

| Staphylococcus aureus ATCC 29213 | 0.5 | 0.125 | Methicillin-Susceptible (MSSA) [1] |

| Clinical MRSA isolates | 1-2 | >64 (Methicillin) | Methicillin-Resistant (MRSA) [1] |

| Clinical VRSA isolates | 1-2 | >64 (Vancomycin) | Vancomycin-Resistant [1] |

| Vancomycin-Resistant Enterococcus (VRE) | 2 | >64 (Vancomycin) | [1] |

| E. coli ATCC 25922 | >128 | 0.03 | Gram-negative; activity restored with permeabilizer [1] |

| A. baumannii BAA-1605 | >128 | 8 | Gram-negative; activity restored with permeabilizer [1] |

This compound exhibits several promising characteristics:

- Potent and Specific Activity: It is highly effective against Gram-positive bacteria, including drug-resistant strains like MRSA and VRE, but shows no intrinsic activity against Gram-negative bacteria due to their protective outer membrane [1].

- Bactericidal Action: It achieves rapid, concentration-dependent killing of bacterial cells [1].

- Synergistic Potential: The compound works synergistically with conventional antibiotics like daptomycin and gentamicin, which can enhance efficacy and reduce required doses [1].

- Favorable Selectivity: It demonstrates low cytotoxicity in mammalian cell lines (Vero cells), yielding a high selectivity index (CC50/MIC > 80), indicating a good potential therapeutic window [1].

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used to characterize this compound.

Broth Microdilution Assay for MIC/MBC

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) [1].

- Preparation: Prepare serial two-fold dilutions of this compound in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

- Inoculation: Standardize a bacterial suspension to approximately 5 × 10^5 CFU/mL and add it to each well.

- Incubation: Incubate the plate at 37°C for 16-20 hours.

- MIC Determination: The MIC is the lowest concentration of the compound that completely prevents visible growth.

- MBC Determination: Subculture liquid from wells showing no visible growth onto antibiotic-free agar plates. The MBC is the lowest concentration that results in ≥99.9% killing of the initial inoculum.

Time-Kill Kinetics Assay

This assay evaluates the rate and extent of the bactericidal activity [1].

- Setup: Expose a high-density bacterial culture (~10^8 CFU/mL) to this compound at concentrations of 1x, 2x, and 4x its MIC.

- Sampling: Remove aliquots at predetermined time intervals (e.g., 0, 2, 4, 6, 8, 24 hours).

- Quantification: Serially dilute the samples, plate them on agar, and count the resulting colonies after incubation. A plot of log10 CFU/mL versus time illustrates the killing kinetics.

Checkerboard Synergy Assay

This technique is used to study interactions between this compound and other antibiotics [1].

- Plate Setup: Arrange a 96-well plate with serially diluted this compound along one axis and a serially diluted antibiotic (e.g., daptomycin) along the other.

- Inoculation and Incubation: Add the bacterial inoculum and incubate as in the MIC assay.

- FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index. ΣFIC = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone). An FIC index of ≤0.5 is generally considered synergistic.

Mechanistic Probe: Membrane Integrity

The primary mechanism of action is the disruption of the bacterial cytoplasmic membrane [1].

- Treatment: Treat a bacterial suspension with this compound at its MIC and higher multiples for a short period.

- ATP Detection: Use a luciferase-based ATP assay kit to measure the amount of ATP released into the supernatant. A significant increase in extracellular ATP compared to an untreated control indicates a loss of membrane integrity.

Mechanism of Action Workflow

The diagram below illustrates the established mechanism of this compound and the experimental workflow used for its validation.

Research Considerations and Future Directions

While the pre-clinical data is compelling, several challenges must be addressed to advance this compound toward clinical application. Its rapid metabolism and low systemic bioavailability observed in related natural diterpenoids highlight a common hurdle for natural product drug development [2]. Future work should prioritize:

- Medicinal Chemistry Optimization: Explore synthetic derivatives of this compound to improve its metabolic stability and pharmacokinetic profile while retaining potency.

- Advanced Formulation Strategies: Develop novel drug delivery systems (e.g., liposomal, nanoparticle-based) to enhance bioavailability and target specificity.

- Comprehensive Toxicity and Efficacy Studies: Conduct thorough in vivo toxicological assessments and efficacy studies in multiple animal models to establish a safe and effective dosing regimen.

References

Malabaricone B isolation and purification

Source and Identification

Malabaricone B is a diarylnonanoid, a type of phenolic compound, found in various parts of plants from the Myristica family, particularly Myristica fragrans (common nutmeg) and Myristica malabarica [1] [2] [3].

The table below summarizes the plant sources and parts used for isolating this compound:

| Source Plant | Plant Part Used for Isolation | Key Identification Techniques |

|---|---|---|

| Myristica fragrans (Nutmeg) | Seed (nutmeg kernel) [4] | ¹H NMR, ¹³C NMR, HRESI-MS [4] |

| Myristica fragrans (Nutmeg) | Seed (identified for the first time in this part) [2] | - |

| Myristica malabarica | Fruit Rind [3] | - |

Isolation and Purification Workflow

A reproducible, HPLC-guided procedure for isolating phenolic constituents from nutmeg kernel has been developed [4]. While this protocol yields both this compound and C, it provides a robust framework which is summarized in the diagram below.

Diagram of the HPLC-guided isolation workflow for this compound from nutmeg kernel [4].

The Ethyl Acetate (EtOAc) fraction is typically the most enriched with target phenolic compounds like this compound and is therefore selected for further purification [4].

Analytical Techniques for Characterization

After isolation, the following techniques are used to confirm the identity and purity of this compound:

| Technique | Application in Characterization |

|---|---|

| NMR Spectroscopy (1H, 13C) | Determines carbon-hydrogen framework and confirms molecular structure [4]. |

| High-Resolution Mass Spectrometry (HRESI-MS) | Provides the exact molecular weight and formula (C₂₁H₂₆O₄) [4]. |

| HPLC Fingerprinting | Guides the purification process and ensures consistency of the final product [4]. |

Biological Activities and Research Potential

The interest in purifying this compound is driven by its promising biological activities, as summarized below:

| Biological Activity | Findings and Research Significance |

|---|---|

| Antimicrobial | Exhibits strong, broad-spectrum antifungal and antibacterial activity. Shows potent efficacy against multidrug-resistant (MDR) strains of S. aureus and Enterococci, including MRSA and VRE, with a low propensity for resistance development [5] [1]. |

| Anticancer | Demonstrates selective cytotoxicity and induces apoptosis in cancer cell lines (e.g., A549 lung cancer) via the mitochondrial pathway [6]. |

| Antioxidant | An efficient natural antioxidant, though Malabaricone C generally shows stronger activity [2] [3]. |

| Anti-ulcer | Promotes healing of indomethacin-induced gastric ulcers in mice through antioxidant action and modulation of mucosal defense factors [3]. |

| Antidiabetic | Acts as an α-glucosidase inhibitor, suggesting potential for managing postprandial blood glucose levels [6]. |

Key Considerations for Researchers

When working with this compound, please note:

- Selectivity Index: this compound possesses a favorable selectivity index (≥80), indicating low cytotoxicity to host cells, which is a promising characteristic for drug development [1].

- Gram-Negative Challenge: Its activity is notably more potent against Gram-positive bacteria. The outer membrane of Gram-negative bacteria acts as a permeability barrier, though this can be overcome with permeabilizers like polymyxin B nonapeptide (PMBN) [1].

- Structure-Activity: The specific resorcinol (2,6-dihydroxyphenyl) structure is crucial for activity. Modifications like methylation or reduction of these functional groups lead to diminished antimicrobial effects [5].

References

- 1. Naturally Derived this compound as a Promising Bactericidal ... [pmc.ncbi.nlm.nih.gov]

- 2. Czech Journal of Food Sciences: Isolation of some compounds from... [cjfs.agriculturejournals.cz]

- 3. Healing properties of this compound and ... [sciencedirect.com]

- 4. HPLC-Guided Isolation, Purification and Characterization ... [pmc.ncbi.nlm.nih.gov]

- 5. and characterization of two antimicrobial agents from mace... Isolation [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | α-Glucosidase Inhibitor [medchemexpress.com]

Comprehensive Application Notes and Protocols: Malabaricone B as a Novel Antibacterial Agent Against Staphylococcus aureus

Introduction and Compound Profile

Malabaricone B (NS-7) represents a promising naturally derived antibacterial candidate belonging to the phenylacylphenol class of compounds, which are characterized by a 2,6-dihydroxyacetophenone group connected to a benzene ring through a C8 alkyl chain [1] [2]. These compounds are primarily isolated from species of the Myristicaceae family, commonly known as nutmeg, with Myristica malabarica being the principal source [1] [2]. The compound has garnered significant research interest due to its potent and specific activity against Gram-positive pathogens, particularly Staphylococcus aureus, including multidrug-resistant strains such as MRSA (methicillin-resistant S. aureus), VRSA (vancomycin-resistant S. aureus), and VRE (vancomycin-resistant Enterococci) [1] [2] [3]. The distinctive chemical structure of this compound contributes to its mechanism of action, which primarily involves bacterial membrane disruption, leading to rapid bactericidal effects [1] [2].

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Class | Phenylacylphenol/Diarylnonanoid |

| Natural Source | Myristica malabarica (fruit rinds) |

| Molecular Features | 2,6-dihydroxyacetophenone group connected to benzene via C8 alkyl chain |

| Primary Activity | Gram-positive bacteria, especially S. aureus |

| MDR Activity | Effective against MRSA, VRSA, VRE |

| Cytotoxicity | Favorable selectivity index (≥80) in Vero cells |

| Key Advantage | Rapid bactericidal action with no detectable resistance development |

Antibacterial Activity Profile

Efficacy Against Reference and Clinical Strains

This compound demonstrates exceptional potency against reference strains and clinical isolates of S. aureus with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against S. aureus ATCC 29213 [1] [2]. The compound maintains this potent activity against multidrug-resistant strains, exhibiting MIC values of 1-2 μg/mL against clinically isolated MRSA, VRSA, and VRE strains [1]. This consistent activity across drug-resistant phenotypes indicates that this compound can effectively bypass conventional resistance mechanisms that typically render standard antibiotics ineffective [1] [2]. The antibacterial activity appears to be highly specific to Gram-positive bacteria, as this compound shows limited activity against Gram-negative strains (MIC >128 μg/mL) due to the permeability barrier presented by the outer membrane [1] [2]. However, when combined with the outer membrane permeabilizer polymyxin B nonapeptide (PMBN), the MIC values against Gram-negative pathogens such as A. baumannii and E. coli decrease significantly, confirming that the intrinsic resistance in Gram-negative bacteria is primarily due to permeability issues rather than absence of cellular targets [1] [2].

Table 2: Antibacterial Activity Spectrum of this compound

| Bacterial Strain | MIC Value (μg/mL) | Reference Antibiotic MIC (μg/mL) |

|---|---|---|

| S. aureus ATCC 29213 | 0.5 | Levofloxacin (0.125) |

| Enterococcus NR 31903 | 2 | Levofloxacin (>64) |

| MRSA clinical isolate | 1-2 | Methicillin (>128) |

| VRSA clinical isolate | 1-2 | Vancomycin (>128) |

| VRE clinical isolate | 1-2 | Vancomycin (>128) |

| E. coli ATCC 25922 | >128 | Levofloxacin (0.03) |

| E. coli + PMBN | 2 | Levofloxacin + PMBN (0.015) |

| A. baumannii BAA-1605 | >128 | Levofloxacin (8) |

| A. baumannii + PMBN | 4 | Levofloxacin + PMBN (8) |

Cytotoxicity and Selectivity Profile

A critical advantage of this compound for therapeutic development is its favorable cytotoxicity profile. In vitro assessment using Vero cells (ATCC CCL-81) demonstrated no significant toxicity at concentrations up to 40 μg/mL, resulting in a selectivity index (CC50/MIC) of ≥80 [1] [2]. This high selectivity index indicates a substantial window between antibacterial efficacy and host cell toxicity, suggesting promising potential for further therapeutic development. In contrast, other malabaricones such as NS-9 and NS-11 demonstrated cytotoxic effects, which precluded them from further evaluation as antibacterial candidates [1].

Experimental Protocols and Methodologies

Broth Microdilution MIC Assay

Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains [1] [2].

Materials Required:

- Mueller-Hinton broth (MHB) for bacterial cultivation

- This compound stock solution (1 mg/mL in DMSO)

- Sterile 96-well microtiter plates

- Bacterial inoculum standardized to 0.5 McFarland standard (~1 × 10^8 CFU/mL)

- Multichannel pipettes and sterile tips

- Microplate incubator at 35°C ± 2°C

Procedure:

- Prepare two-fold serial dilutions of this compound in MHB across the 96-well plate, typically ranging from 0.06 μg/mL to 128 μg/mL

- Add bacterial inoculum diluted to approximately 5 × 10^5 CFU/mL in each well

- Include growth control (bacteria without compound) and sterility control (media only) wells

- Seal plates and incubate at 35°C for 16-20 hours without shaking

- Determine MIC as the lowest concentration completely inhibiting visible growth

- For susceptibility testing of Gram-negative strains with PMBN, add a sub-inhibitory concentration of 10 μg/mL PMBN to the broth [1]

Time-Kill Kinetics Assay

Purpose: To evaluate the bactericidal activity and killing rate of this compound over time [1] [2].

Materials Required:

- Logarithmic-phase bacterial culture (~10^8 CFU/mL)

- This compound at concentrations of 1×, 2×, 4×, and 10× MIC

- Sterile phosphate-buffered saline (PBS)

- Mueller-Hinton agar plates

- Colony counter or automated colony enumeration system

Procedure:

- Exponentially growing S. aureus culture to this compound at different multiples of MIC

- Incubate the mixture at 35°C with constant shaking

- Remove aliquots at predetermined time points (0, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours)

- Perform serial dilutions in sterile PBS and plate on Mueller-Hinton agar

- Incubate plates at 35°C for 18-24 hours and enumerate viable colonies

- Plot results as log10 CFU/mL versus time to determine killing kinetics

- Include controls with reference antibiotics (e.g., vancomycin, levofloxacin) for comparison [1]

Biofilm Eradication Assay

Purpose: To assess the ability of this compound to eradicate preformed S. aureus biofilms [1].

Materials Required:

- Sterile 96-well flat-bottom polystyrene plates

- Tryptic soy broth (TSB)

- Crystal violet solution (0.1%)

- 95% ethanol with 0.1% acetic acid

- Microplate reader for absorbance measurement

Procedure:

- Allow S. aureus to form biofilms in 96-well plates by incubating for 24 hours at 37°C without shaking

- Carefully remove planktonic cells by washing wells three times with sterile PBS

- Treat preformed biofilms with This compound at various concentrations (typically 1× to 10× MIC)

- Incubate for additional 24 hours at 37°C

- Assess biofilm biomass using crystal violet staining:

- Remove medium and gently wash wells

- Air-dry plates for 45 minutes

- Stain with 0.1% crystal violet for 15 minutes

- Wash excess stain and destain with 95% ethanol/0.1% acetic acid

- Measure absorbance at 600 nm using microplate reader

- For viability assessment within biofilms, use SYTO9/PI staining followed by fluorescence microscopy or confocal microscopy [1]

Checkerboard Synergy Assay

Purpose: To evaluate synergistic interactions between this compound and conventional antibiotics [1] [2] [4].

Materials Required:

- Sterile 96-well microtiter plates

- This compound stock solution

- Antibiotic stock solutions (daptomycin, gentamicin, etc.)

- Mueller-Hinton broth

- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

- Prepare two-fold serial dilutions of this compound along the x-axis of the plate

- Prepare two-fold serial dilutions of antibiotic along the y-axis of the plate

- Add bacterial inoculum to all wells

- Incubate plates at 35°C for 18-24 hours

- Determine fractional inhibitory concentration (FIC) index using the formula: FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)

- Interpret results as:

Mechanism of Action Studies

Membrane Integrity Assessment

Purpose: To evaluate the effect of this compound on bacterial membrane integrity [1] [2].

Materials Required:

- Logarithmic-phase S. aureus culture

- ATP detection kit (luciferase-based)

- Confocal microscopy equipment

- Scanning electron microscope (SEM)

- Membrane potential-sensitive dyes (e.g., DiSC3(5))

Procedure:

- Treat S. aureus with this compound at 1× and 2× MIC for various time intervals

- For extracellular ATP release:

- Collect supernatant after treatment

- Measure ATP using luciferase-based ATP detection kit according to manufacturer's protocol

- For membrane potential changes:

- Load bacteria with membrane potential-sensitive dye DiSC3(5)

- Treat with this compound and monitor fluorescence changes over time

- For morphological analysis:

- Process samples for scanning electron microscopy (SEM)

- Fix with 2.5% glutaraldehyde, dehydrate through ethanol series, and critical point dry

- Examine membrane structure and damage

- For confocal microscopy:

- Use appropriate fluorescent dyes to visualize membrane integrity

- Image using appropriate filters and magnification [1]

In Vivo Efficacy Models

Murine Neutropenic Thigh Infection Model

Purpose: To evaluate the efficacy of this compound in resolving S. aureus infections in vivo [1] [2].

Materials Required:

- Immunocompromised mice (typically 6-8 weeks old, made neutropenic by cyclophosphamide)

- S. aureus suspension (~10^6 CFU/thigh)

- This compound formulation for administration

- Vancomycin as reference control

- Sterile PBS for dilutions

- Equipment for homogenizing tissue and counting bacteria

Procedure:

- Render mice neutropenic by cyclophosphamide administration (150 mg/kg intraperitoneally, 4 days before infection, and 100 mg/kg 1 day before infection)

- Inoculate both thighs with S. aureus (approximately 10^6 CFU in 0.1 mL)

- Begin treatment with this compound at various doses (e.g., 5, 10, 20 mg/kg) at 2 hours post-infection

- Administer compounds via intraperitoneal or intravenous route based on formulation

- Continue treatment for 24-48 hours with multiple dosing

- Euthanize animals at predetermined endpoints and aseptically remove thigh muscles

- Homogenize tissues and perform serial dilutions for bacterial counting

- Express results as mean log10 CFU/thigh and compare with untreated controls [1]

Murine Skin Infection Model

Purpose: To assess the efficacy of this compound in treating superficial S. aureus skin infections [1].

Materials Required:

- Depilatory cream for hair removal

- S. aureus suspension for infection

- This compound in appropriate topical formulation

- Mupirocin or other topical antibiotics as reference

- Punch biopsy tools

- Materials for bacterial quantification

Procedure:

- Remove hair from dorsal area of mice using depilatory cream 24 hours before infection

- Make superficial abrasions on skin using sterile technique

- Apply S. aureus suspension (approximately 10^7-10^8 CFU) to abraded area

- Treat with topical this compound formulation at various concentrations

- Apply treatments once or twice daily for 5-7 days

- Assess lesion size and appearance daily

- At endpoint, euthanize animals and collect skin tissue samples using punch biopsy

- Homogenize tissues and quantify bacterial load by serial dilution and plating [1]

Research Applications and Practical Considerations

Synergistic Antibiotic Combinations

Research has demonstrated that this compound exhibits synergistic interactions with conventional antibiotics, particularly with daptomycin and gentamicin [1] [2] [4]. These synergistic combinations have significant potential for clinical application as they may reduce the required doses of both agents, thereby minimizing potential toxicity while maintaining or enhancing efficacy against multidrug-resistant strains [1] [4]. The observed synergy suggests that this compound may facilitate increased uptake or activity of concomitant antibiotics, possibly through its membrane-disrupting properties [1]. Researchers exploring combination therapies should employ the checkerboard assay protocol detailed in section 3.4 to identify and quantify these synergistic effects with various antibiotic partners.

Formulation and Storage Recommendations

For optimal performance in experimental settings, this compound should be prepared as a stock solution in DMSO at a concentration of 1-10 mg/mL, with aliquots stored at -20°C to prevent repeated freeze-thaw cycles [1]. When designing experiments, researchers should ensure that the final DMSO concentration does not exceed 1% in bacterial culture media, as higher concentrations may affect bacterial growth and confound results. For in vivo studies, formulation development is crucial, as the compound's solubility and stability will determine the most appropriate administration route. Preliminary studies suggest that this compound maintains stability in various formulations for at least 6 months when stored properly at -20°C [1].

Conclusion

This compound represents a promising naturally derived bactericidal candidate with potent activity against multidrug-resistant S. aureus strains. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for evaluating its antibacterial properties, mechanism of action, and potential therapeutic applications. The compound's favorable selectivity index, rapid bactericidal activity, biofilm eradication capability, and synergistic potential with conventional antibiotics position it as an excellent candidate for further development against challenging Gram-positive infections. Researchers are encouraged to build upon these foundational protocols to further explore the translational potential of this promising antibacterial agent.

References

- 1. Naturally Derived Malabaricone as a Promising Bactericidal... B [mdpi.com]

- 2. Naturally Derived this compound as a Promising Bactericidal ... [pmc.ncbi.nlm.nih.gov]

- 3. Naturally Derived this compound as a Promising ... [pubmed.ncbi.nlm.nih.gov]

- 4. SYNERGISTIC COMPOSITION OF this compound ... [niist.res.in]

Comprehensive Application Notes and Protocols for Evaluating Malabaricone B against Methicillin-Resistant Staphylococcus aureus (MRSA)

Introduction and Executive Summary

Malabaricone B (also referred to as NS-7 in some studies), a naturally occurring phenylacylphenol or diarylnonanoid isolated from the Myristicaceae family of plants, has emerged as a promising therapeutic candidate against multidrug-resistant Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains [1] [2]. Its potent and rapid bactericidal activity, combined with a favorable selectivity index and efficacy against intracellular bacteria and biofilms, positions it as a strong lead compound for anti-staphylococcal therapy [1] [3]. Furthermore, its ability to synergize with established clinical antibiotics like daptomycin and gentamicin enhances its potential for use in combination therapy regimens, offering a strategy to combat the escalating global threat of antimicrobial resistance [1] [2]. The primary mechanism of action identified for this compound is the disruption of bacterial membrane integrity, leading to the release of intracellular components such as ATP and subsequent cell death [1] [3]. The following document provides a detailed compilation of its quantitative antibacterial profile, standardized experimental protocols for its evaluation, and visualizations of its mechanism and testing workflow to facilitate further research and development.

Quantitative Activity Profile of this compound

The following tables summarize the key quantitative data on the in vitro and in vivo activity of this compound against a range of bacterial pathogens.

Table 1: In Vitro Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Profile of this compound and Analogs [1]

| Bacterial Strain | This compound (NS-7) MIC (µg/mL) | Malabaricone C (NS-9) MIC (µg/mL) | Malabaricone D (NS-11) MIC (µg/mL) | Levofloxacin MIC (µg/mL) |

|---|---|---|---|---|

| S. aureus ATCC 29213 | 0.5 | 4 | 1 | 0.125 |

| Enterococcus NR 31903 | 2 | Not Tested | Not Tested | >64 |

| K. pneumoniae BAA 1705 | >128 | >128 | >128 | 64 |

| A. baumannii BAA 1605 | >128 | >128 | >128 | 8 |

| P. aeruginosa ATCC 27853 | >128 | >128 | >128 | 0.5 |

| E. coli ATCC 25922 | >128 | >128 | >128 | 0.03 |

Table 2: Activity Against Multidrug-Resistant Clinical Isolates and Cytotoxicity Profile [1] [2]

| Parameter | Value/Range |

|---|---|

| MIC against MRSA Clinical Isolates | 1 - 2 µg/mL |

| MIC against VRSA Clinical Isolates | 1 - 2 µg/mL |

| MIC against VRE Clinical Isolates | 1 - 2 µg/mL |

| Cytotoxicity (CC₅₀) in Vero Cells | >40 µg/mL |

| Selectivity Index (CC₅₀/MIC) | >80 |

Table 3: Summary of Key Pharmacological and Synergy Data [1] [2]

| Property | Finding |

|---|---|

| Time-Kill Kinetics | Concentration-dependent, complete killing at 5× MIC within 15 min. |

| Post-Antibiotic Effect (PAE) | ~22 hours at 10× MIC. |

| Propensity for Resistance | No detectable resistance generated in S. aureus ATCC 29213. |

| Synergy with Daptomycin | Strong synergy observed. |

| Synergy with Gentamicin | Strong synergy observed; complete killing in combination at 24h. |

| In Vivo Efficacy | Significant reduction in bacterial load in murine neutropenic thigh and skin infection models at 50 mg/kg BID. |

Detailed Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against bacterial strains, following the standard methodology referenced in the studies [1] [2].

- Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This method utilizes a liquid medium in a microtiter plate format for high-throughput testing.

- Materials:

- This compound stock solution (e.g., 1 mg/mL in DMSO).

- Cation-adjusted Mueller-Hinton Broth (CAMHB).

- Sterile 96-well flat-bottom microtiter plates.

- Test bacterial strain, freshly grown (e.g., S. aureus ATCC 29213).

- Sterile physiological saline (0.85% NaCl).

- Multichannel pipettes and sterile tips.

- Procedure:

- Standardize Inoculum: Prepare a bacterial suspension in saline equivalent to a 0.5 McFarland standard (~1 × 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a working inoculum of ~1 × 10⁶ CFU/mL.

- Prepare Compound Dilutions: In the microtiter plate, perform a two-fold serial dilution of this compound directly in CAMHB across the rows. A typical dilution series may range from 512 µg/mL to 0.5 µg/mL or lower. Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).

- Inoculate Plate: Add an equal volume of the prepared bacterial inoculum to each well of the dilution series, resulting in a final test concentration of ~5 × 10⁵ CFU/mL and final compound concentrations as per the serial dilution.

- Incubate: Cover the plate and incubate at 35±2°C for 16-20 hours under ambient air.

- Results Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible turbidity when compared to the growth control well.

Protocol 2: Time-Kill Kinetics Assay

This protocol assesses the rate and extent of bactericidal activity of this compound over time [1] [2].

- Principle: This assay determines the rate at which a compound kills bacteria, distinguishing between bactericidal (≥3-log reduction in CFU/mL) and bacteriostatic activity.

- Materials:

- This compound solutions at multiples of the MIC (e.g., 1×, 2×, 5× MIC).

- CAMHB.

- Test bacterial culture in mid-logarithmic growth phase.

- Sterile saline for serial dilutions.

- Appropriate agar plates for colony counting.

- Procedure:

- Setup: Inoculate flasks containing CAMHB with the test bacterium to a final density of ~5 × 10⁵ CFU/mL. Add this compound to achieve the desired final concentrations. Maintain a growth control flask without the compound.

- Incubate and Sample: Incubate the flasks at 37°C with shaking. Withdraw samples (e.g., 100 µL) at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours).

- Viable Count: Perform serial ten-fold dilutions of each sample in saline and plate onto agar plates. Incubate the plates for 18-24 hours at 37°C and count the resulting colonies.

- Results Interpretation: Plot the log₁₀ CFU/mL versus time for each concentration. Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. The time to achieve complete killing at specific multiples of the MIC should be reported.

Protocol 3: Checkerboard Synergy Assay

This protocol is used to evaluate the interactive effect between this compound and a conventional antibiotic [1] [4].

- Principle: The checkerboard assay tests multiple combinations of two antimicrobial agents in a matrix format to calculate the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy, additivity, indifference, or antagonism.

- Materials:

- Stock solutions of this compound and the partner antibiotic (e.g., daptomycin, gentamicin).

- CAMHB, sterile 96-well microtiter plates, bacterial inoculum (as in Protocol 1).

- Procedure:

- Prepare Dilutions: Serially dilute this compound along the ordinate (y-axis) of the microtiter plate. Serially dilute the partner antibiotic along the abscissa (x-axis).

- Inoculate: Add the standardized bacterial inoculum to all wells.

- Incubate: Incubate the plate at 37°C for 18-24 hours.

- Results Interpretation:

- Determine the MIC of each drug alone (Aₘᵢc and Bₘᵢc) and in combination (Aₘᵢc-combo and Bₘᵢc-combo).

- Calculate the FIC index: FIC index = (Aₘᵢc-combo / Aₘᵢc) + (Bₘᵢc-combo / Bₘᵢc).

- Interpret the index as follows:

- Synergy: FIC index ≤ 0.5

- Additivity: FIC index > 0.5 but ≤ 1.0

- Indifference: FIC index > 1.0 but ≤ 4.0

- Antagonism: FIC index > 4.0

Visualizations of Mechanism and Workflow

Mechanism of Action of this compound

The following diagram illustrates the primary bactericidal mechanism of this compound against S. aureus.

Diagram 1: Proposed bactericidal mechanism of this compound involving disruption of the bacterial cell membrane.

Workflow for Comprehensive Anti-MRSA Evaluation

This flowchart outlines a sequential experimental strategy for profiling a novel compound like this compound.

Diagram 2: A recommended workflow for the comprehensive evaluation of anti-MRSA compounds, from initial screening to in vivo validation.

Conclusion

This compound represents a highly promising, naturally derived bactericidal candidate with potent activity against a pan-drug-resistant strains of S. aureus. Its rapid killing kinetics, ability to eradicate biofilms, synergy with established antibiotics, and efficacy in preclinical models underscore its potential for further development. The protocols and data summarized in this document provide a robust framework for researchers to validate these findings and explore the full therapeutic potential of this compound.

References

- 1. Naturally Derived this compound as a Promising Bactericidal ... [pmc.ncbi.nlm.nih.gov]

- 2. P20 Identification and detailed bio-evaluation ... [pmc.ncbi.nlm.nih.gov]

- 3. Naturally Derived this compound as a Promising ... [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of Synergistic Antimicrobial Activities of Ceftaroline... [brieflands.com]

Comprehensive Application Notes and Protocols: Evaluation of Malabaricone B (NS-7) Against Multidrug-Resistant Staphylococci Using Broth Microdilution Assay

Introduction

The emergence of multidrug-resistant (MDR) pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), represents a critical threat to global healthcare systems. The World Health Organization (WHO) has classified these organisms as "high priority" pathogens requiring urgent intervention and the development of novel therapeutic approaches [1]. The clinical efficacy of natural products has directed research efforts toward developing new antibacterial leads from naturally abundant chemical structures with novel mechanisms of action [1] [2]. Among these, malabaricone B (NS-7), a phenylacylphenol compound derived from Myristica malabarica, has emerged as a promising candidate with potent bactericidal activity against clinically relevant MDR strains [1]. These Application Notes provide detailed protocols for the evaluation of this compound using standardized broth microdilution assays, alongside comprehensive experimental data supporting its potential as a novel anti-staphylococcal agent.

Materials and Reagents

Compound Source and Preparation

- This compound (NS-7) is isolated from the fruit rinds of Myristica malabarica following the methods described by [1]. The isolation process involves extraction and chromatographic separation, with compound identity verified through 1H NMR, 13C NMR, and HRESI-MS spectroscopic analysis [1].

- For broth microdilution assays, prepare a stock solution of NS-7 at 5.12 mg/mL in dimethyl sulfoxide (DMSO). Subsequent working concentrations are prepared through serial two-fold dilution in appropriate media, ensuring the final DMSO concentration does not exceed 1% (v/v), which has been demonstrated to not affect bacterial growth [1].

- Storage conditions: Aliquots of NS-7 should be stored at -20°C protected from light. Under these conditions, the compound remains stable for at least six months.

Bacterial Strains and Media

- Reference strains: Include S. aureus ATCC 29213 for quality control and method validation [1].

- Clinical MDR isolates: MRSA, VRSA, and vancomycin-resistant Enterococcus (VRE) strains, which should be procured from clinical repositories or reference laboratories [1].

- Growth media: Mueller-Hinton Broth (MHB) prepared according to Clinical and Laboratory Standards Institute (CLSI) guidelines for antibacterial susceptibility testing [1].

- Quality control: Implement regular quality control testing using reference strains to ensure media performance and accuracy of dilution techniques.

Methods and Experimental Protocols

Broth Microdilution Assay for MIC Determination

The minimum inhibitory concentration (MIC) assay is performed according to the CLSI M07-A10 standard method with modifications specific to NS-7 evaluation [1]:

- Inoculum preparation: Harvest bacterial colonies from fresh overnight agar plates and suspend in sterile saline to a density of 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 × 10^5 CFU/mL in each well of the microtiter plate.

- Microtiter plate preparation: Dispense 100 μL of MHB into all wells of a sterile 96-well round-bottom microtiter plate. Add 100 μL of NS-7 stock solution to the first well and perform serial two-fold dilutions across the plate using a multichannel pipette.

- Inoculation and incubation: Add 100 μL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 μL per well. Include growth control wells (media + inoculum), sterility control wells (media only), and solvent control wells (media + inoculum + maximum DMSO concentration). Seal plates with breathable membranes and incubate at 35°C for 16-20 hours.

- MIC determination: Following incubation, examine plates for visible bacterial growth. The MIC is defined as the lowest concentration of NS-7 that completely inhibits visible growth. For ambiguous endpoints, use resazurin staining (0.02% w/v) with additional 2-hour incubation to visualize metabolic activity [1].

Experimental Workflow

The following diagram illustrates the complete broth microdilution assay workflow:

Results and Data Interpretation

Antibacterial Activity Spectrum

This compound (NS-7) demonstrates potent and specific activity against Gram-positive pathogens, particularly Staphylococcus aureus, with minimal activity against Gram-negative bacteria unless combined with membrane permeabilizers [1].

Table 1: MIC Profile of this compound (NS-7) Against Reference Strains

| Bacterial Strain | MIC (μg/mL) | Reference Compound MIC (μg/mL) |

|---|---|---|

| S. aureus ATCC 29213 | 0.5 | Vancomycin (1.0) |

| MRSA clinical isolate | 1-2 | Vancomycin (1-2) |

| VRSA clinical isolate | 1-2 | Vancomycin (>32) |

| VRE clinical isolate | 1-2 | Vancomycin (>32) |

| A. baumannii ATCC 19606 | >128 | Colistin (0.5) |

| E. coli ATCC 25922 | >128 | Colistin (0.5) |

The data indicate that NS-7 maintains equipotent activity against MDR clinical isolates including MRSA, VRSA, and VRE, demonstrating its ability to circumvent common resistance mechanisms [1]. The lack of activity against Gram-negative bacteria is attributed to the outer membrane permeability barrier, as evidenced by restored activity when combined with the permeabilizer polymyxin B nonapeptide (PMBN) [1].

Table 2: NS-7 Activity Enhancement with Outer Membrane Permeabilizer

| Gram-negative Strain | NS-7 MIC (μg/mL) | NS-7 + PMBN MIC (μg/mL) | Fold Reduction |

|---|---|---|---|

| A. baumannii | >128 | 16 | >8 |

| E. coli | >128 | 32 | >4 |

| P. aeruginosa | >128 | 64 | >2 |

Time-Kill Kinetics Analysis

The bactericidal activity of NS-7 was evaluated through time-kill kinetics assays against S. aureus ATCC 29213:

- Assay preparation: Prepare NS-7 at concentrations of 1×, 2×, 4×, and 10× MIC in separate tubes containing MHB with approximately 5×10^5 CFU/mL of S. aureus.

- Sampling and plating: Remove aliquots at predetermined time intervals (0, 15, 30, 60, 120, and 240 minutes), perform serial dilutions in sterile saline, and plate on Mueller-Hinton Agar.

- Incubation and enumeration: Incubate plates for 18-24 hours at 35°C, then count colonies to determine CFU/mL.

- Analysis: Plot log10 CFU/mL versus time to determine killing kinetics.

NS-7 demonstrates concentration-dependent, rapid bactericidal activity, with complete eradication of viable cultures (~6 log10 reduction) within 15 minutes of exposure at 4× MIC, and no regrowth observed over 24 hours [1]. This rapid killing profile surpasses conventional antibiotics including levofloxacin and vancomycin at equivalent multiples of MIC [1].

Synergy Studies

The interaction between NS-7 and clinical antibiotics was evaluated using checkerboard assays:

- Checkerboard preparation: Prepare two-dimensional serial dilutions of NS-7 and antibiotics (daptomycin, gentamicin) in 96-well microtiter plates.

- Inoculation and incubation: Add standardized bacterial inoculum and incubate as described for MIC determination.

- FIC calculation: Determine the Fractional Inhibitory Concentration (FIC) index using the formula: FIC index = (MIC of NS-7 in combination/MIC of NS-7 alone) + (MIC of antibiotic in combination/MIC of antibiotic alone)

- Interpretation: FIC index ≤0.5 indicates synergy; >0.5-1.0 indicates additive effects; >1.0-4.0 indicates indifference; and >4.0 indicates antagonism.

NS-7 demonstrates synergistic interactions with daptomycin and gentamicin against S. aureus, with FIC indices of ≤0.5, suggesting potential for combination therapy approaches [1].

Mechanism of Action Studies

Membrane Integrity Assessment

The mechanism of bactericidal action of NS-7 was investigated through membrane integrity assays:

- Bacterial membrane damage evaluation: Harvest log-phase bacteria and treat with NS-7 at 1×, 2×, and 4× MIC.

- ATP release measurement: At designated time points, remove supernatant and quantify extracellular ATP using a luciferase-based assay.

- Membrane visualization: For SEM analysis, fix NS-7-treated bacteria with glutaraldehyde, dehydrate through ethanol series, critical point dry, sputter-coat with gold, and examine under scanning electron microscope.

- Confocal microscopy: Stain NS-7-treated bacteria with membrane-impermeable fluorescent dyes (e.g., propidium iodide) and visualize using confocal microscopy.

NS-7 treatment results in significant damage to S. aureus membrane integrity, evidenced by rapid release of extracellular ATP and uptake of membrane-impermeable dyes [1]. Scanning electron microscopy confirms membrane disruption and cell lysis following exposure to bactericidal concentrations of NS-7 [1].

Anti-biofilm Activity

The biofilm eradication potential of NS-7 was evaluated using established biofilm models:

- Biofilm formation: Allow biofilms to develop on appropriate surfaces (e.g., peg lids, tissue culture plates) for 24-48 hours.

- NS-7 treatment: Expose pre-formed biofilms to NS-7 at various concentrations for 24 hours.

- Viability assessment: Quantify viable cells within biofilms using resazurin metabolism or ATP production assays.

- Confocal microscopy: Visualize biofilm architecture following SYTO9/propidium iodide staining.

NS-7 demonstrates effective eradication of pre-formed S. aureus biofilms at concentrations 4-8× the planktonic MIC, with significant reduction in viable counts and disruption of biofilm architecture [1].

Mechanism Visualization

The following diagram illustrates the proposed mechanism of action of this compound:

Applications and Research Implications

The broth microdilution assay for this compound has several significant research applications:

- Novel anti-staphylococcal agent development: NS-7 represents a promising naturally derived bactericidal lead compound with a novel mechanism of membrane disruption, potentially bypassing existing resistance mechanisms in MDR staphylococci and enterococci [1].

- Combination therapy exploration: The demonstrated synergy with daptomycin and gentamicin supports further investigation of NS-7 in combination regimens for serious MDR infections [1].

- Biofilm-associated infection treatment: The anti-biofilm activity of NS-7 suggests potential applications for medical device-related infections and other biofilm-associated conditions [1].

- Selective antibacterial activity: The favorable selectivity index (≥80) demonstrated in cytotoxicity assays using Vero cells indicates a potentially wide therapeutic window for further development [1].

Technical Notes and Troubleshooting

- Compound solubility: If precipitation occurs during dilution, consider using alternative solvents such as 50% DMSO/50% ethanol, or include low concentrations of non-ionic detergents in dilution buffers.

- Inoculum effect: Strictly adhere to standardized inoculum preparation, as higher densities can significantly increase MIC values, particularly for concentration-dependent antibacterial agents like NS-7.

- pH considerations: The activity of NS-7 may be enhanced in slightly acidic conditions (pH 5.0-6.5), consistent with many membrane-active compounds [3].

- Quality control: Include appropriate reference strains and quality control ranges as specified by CLSI guidelines to ensure assay validity and inter-laboratory reproducibility.

Conclusion

The broth microdilution assay protocols detailed in these Application Notes provide a standardized methodology for evaluating the potent antibacterial activity of this compound (NS-7) against multidrug-resistant staphylococcal isolates. The comprehensive data demonstrate that NS-7 possesses rapid, concentration-dependent bactericidal activity, effectively eradicates biofilms, exhibits synergy with conventional antibiotics, and acts primarily through bacterial membrane disruption. These properties, combined with a favorable cytotoxicity profile, position this compound as a promising candidate for further development as a novel therapeutic agent against increasingly problematic multidrug-resistant Gram-positive infections.

References

Comprehensive Application Notes and Protocols: Malabaricone B for Biofilm Eradication Against Multidrug-Resistant Staphylococci

Introduction & Background

Biofilm-mediated antimicrobial resistance represents one of the most significant challenges in modern clinical microbiology, particularly in healthcare-associated infections involving medical devices and prosthetic implants. Bacterial biofilms are structured microbial communities encapsulated within a protective extracellular polymeric matrix that demonstrates up to 1000-fold increased tolerance to conventional antibiotics compared to their planktonic counterparts [1]. This enhanced resistance arises from multiple factors including physical diffusion barriers, metabolic heterogeneity, and adaptive stress responses within the biofilm architecture. Among Gram-positive pathogens, Staphylococcus aureus and Staphylococcus epidermidis are predominant culprits in biofilm-associated infections, with methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) posing particularly serious therapeutic challenges due to their limited treatment options [2] [3].

The urgent need for innovative anti-biofilm agents has directed scientific attention toward natural products with unique chemical scaffolds and mechanisms of action. Malabaricone B (NS-7), a phenylacylphenol compound isolated from Myristica malabarica (a wild nutmeg species), has emerged as a promising candidate with potent antibacterial properties against multidrug-resistant Staphylococci and Enterococci [2]. This naturally derived compound belongs to the diarylnonanoid structural class characterized by a 2,6-dihydroxyacetophenone group linked to a benzene ring through a C8 alkyl chain. Recent investigations have demonstrated that this compound not only exhibits direct bactericidal activity but also effectively disrupts pre-formed biofilms, positioning it as a valuable lead compound for novel anti-biofilm therapeutic development [2] [4].

These application notes provide comprehensive experimental protocols and detailed methodological frameworks for evaluating the biofilm eradication capacity of this compound, enabling researchers to reliably assess its potential against clinically relevant biofilm-forming pathogens.

Key Experimental Findings

Anti-Biofilm Efficacy of this compound

This compound demonstrates exceptional anti-staphylococcal activity with minimum inhibitory concentration (MIC) values of 0.5 μg/mL against reference strains of S. aureus (ATCC 29213). More significantly, it maintains this potent efficacy against multidrug-resistant clinical isolates, including MRSA and VRSA, with MIC values ranging between 1-2 μg/mL, demonstrating its ability to circumvent conventional resistance mechanisms [2]. The compound exhibits concentration-dependent bactericidal kinetics, achieving rapid killing of bacterial cells while also effectively disrupting pre-formed biofilms. This dual activity against both planktonic and biofilm phenotypes makes it particularly valuable for addressing chronic, device-associated infections.

Table 1: Antibacterial Activity Spectrum of this compound

| Bacterial Strain | MIC (μg/mL) | Reference Antibiotic MIC (μg/mL) | Resistance Profile |

|---|---|---|---|

| S. aureus ATCC 29213 | 0.5 | Levofloxacin (0.125) | Methicillin-sensitive |

| MRSA clinical isolate | 1-2 | Methicillin (>128) | Methicillin-resistant |

| VRSA clinical isolate | 1-2 | Vancomycin (>16) | Vancomycin-resistant |

| VRE clinical isolate | 2 | Vancomycin (>16) | Vancomycin-resistant |

The favorable selectivity index (CC50/MIC) of >80 for this compound indicates significant therapeutic potential, as it exhibits potent anti-biofilm activity at concentrations well below those causing cytotoxicity to mammalian Vero cells (CC50 >40 μg/mL) [2]. This selective toxicity profile is essential for translation into clinical applications where host cell damage must be minimized.

Synergistic Interactions with Clinical Antibiotics

This compound synergistically enhances the efficacy of conventional antibiotics when used in combination therapy. Checkerboard assays have demonstrated particularly strong synergistic interactions with daptomycin and gentamicin, significantly reducing the effective concentrations required for biofilm eradication compared to monotherapy with either agent alone [2] [4]. This synergistic potential is critically important for addressing the heightened antibiotic tolerance characteristic of biofilm-embedded bacteria, which often require concentrations hundreds to thousands of times higher than their planktonic counterparts for effective eradication [3].

Table 2: Biofilm Eradication Parameters for Staphylococcal Biofilms

| Antibiotic | Planktonic MBC (μg/mL) | Biofilm MBEC (μg/mL) | Fold Increase |

|---|---|---|---|

| Gentamicin | 10 | Up to 10,000 | 1000x |

| Vancomycin | 20 | Up to 1,000 | 50x |

| This compound | 0.5-2 | 4-8 | 4-8x |

The dramatically lower fold-increase in this compound's minimum biofilm eradication concentration (MBEC) compared to its minimum bactericidal concentration (MBC) for planktonic cells highlights its superior efficacy against biofilm phenotypes compared to conventional antibiotics [2] [3]. This property positions this compound as either a standalone anti-biofilm agent or a potent combination therapy component for recalcitrant biofilm infections.

Membrane Disruption Mechanism

The primary mechanism of action of this compound involves direct damage to bacterial membrane integrity, resulting in rapid disruption of membrane potential and subsequent leakage of intracellular components, including extracellular ATP [2] [4]. This membrane-targeting mechanism was confirmed through confocal microscopy and scanning electron microscopy analyses, which revealed substantial morphological changes in treated bacterial cells, including membrane invagination and pore formation. Unlike many conventional antibiotics that target specific metabolic pathways, this physical membrane disruption makes it exceptionally difficult for bacteria to develop resistance, as it would require fundamental alterations to membrane composition and architecture.

The specificity for bacterial membranes over eukaryotic cell membranes likely contributes to the favorable selectivity index observed in cytotoxicity assays. This membrane-targeting mechanism may also enhance biofilm penetration by disrupting the lipid components of the extracellular matrix, facilitating access to the deeper, more dormant layers of the biofilm where persister cells typically reside [2].

Detailed Protocols

Biofilm Formation and Eradication Assay

3.1.1 Biofilm Formation Protocol

- Step 1: Inoculum Preparation: Harvest fresh colonies of S. aureus from overnight Mueller Hinton agar plates and suspend in 0.85% saline solution. Adjust the turbidity to 1 × 10^6 CFU/mL using a densitometer [1].

- Step 2: Media Selection: Utilize Tryptic Soy Broth supplemented with 1% glucose (TSG) as the growth medium, which has been demonstrated to support optimal biofilm formation for Staphylococcal strains [1].

- Step 3: Biofilm Development: Dispense 200 μL aliquots of the standardized bacterial suspension into 96-well flat-bottom microplates. Incubate at 37°C for 24 hours under static conditions to facilitate biofilm formation [1].

- Step 4: Biofilm Stabilization: Carefully remove the planktonic cells and growth media by gentle aspiration. Wash the established biofilms once with 200 μL of phosphate-buffered saline (PBS) to remove non-adherent cells [1] [3].

3.1.2 Biofilm Eradication Assay

- Step 1: Compound Preparation: Prepare serial dilutions of this compound in TSG broth to achieve final concentrations ranging from 0.5 to 64 μg/mL [2].

- Step 2: Treatment Application: Add 200 μL of each this compound dilution to the pre-formed biofilms. Include appropriate controls: untreated biofilms (negative control) and biofilms treated with known antibiotics (positive control) [5] [1].

- Step 3: Incubation: Incubate the treatment plates at 37°C for 24 hours to allow sufficient compound-biofilm interaction [2].

- Step 4: Biofilm Viability Assessment: Quantify remaining biofilm using crystal violet staining for total biomass or resazurin assay for metabolic activity [5] [1].

Minimum Biofilm Eradication Concentration (MBEC) Determination

- Step 1: Biofilm Setup: Form biofilms in 96-well plates as described in Section 3.1.1, using TSG broth for optimal results [1].

- Step 2: Compound Exposure: Explicate mature biofilms to a concentration gradient of this compound (typically 0.5-128 μg/mL) for 24 hours at 37°C [2].

- Step 3: Biofilm Disruption and Recovery: After treatment, carefully aspirate the antimicrobial solution and wash biofilms with PBS. Dislodge biofilm-associated cells using sonication or vigorous pipetting in fresh media [3].

- Step 4: Viability Assessment: Transfer the suspended biofilm cells to recovery media and incubate for 24 hours at 37°C. The MBEC is defined as the lowest concentration that prevents visible growth in the recovery media, indicating complete biofilm eradication [3].

- Step 5: Complementary Methods: For enhanced accuracy, combine the resazurin assay with colony counting methods as the resazurin-based detection alone has limitations in sensitivity for MBEC determination [1].

Checkerboard Synergy Assay

- Step 1: Plate Setup: Prepare a 96-well plate with two-dimensional serial dilutions of this compound and companion antibiotics (daptomycin or gentamicin) [2].

- Step 2: Inoculum Addition: Add standardized bacterial suspension (5 × 10^5 CFU/mL in TSG broth) to each well [2] [1].

- Step 3: Incubation and Assessment: Incubate plates at 37°C for 24 hours. Assess bacterial growth visually or spectrophotometrically.

- Step 4: FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the formula:

- FIC index = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)

- Synergy interpretation: FIC index ≤0.5 indicates synergy; >0.5-4 indicates indifference; >4 indicates antagonism [2].

Experimental Workflows

Biofilm Eradication Assessment Workflow

Mechanism of Action Diagram

Applications and Conclusion

Translational Applications

The experimental findings and optimized protocols presented in these application notes support several promising translational pathways for this compound. For medical device-associated infections, this compound could be incorporated into device coatings or lock solutions to prevent biofilm formation on catheters, prosthetic joints, and cardiac implants [3]. The compound's synergistic potential with conventional antibiotics suggests its utility in combination therapies for deep-seated biofilm infections, potentially allowing for dose reduction of toxic antibiotics while maintaining or enhancing efficacy [2] [4]. Additionally, the membrane-disrupting mechanism could be leveraged to develop surface disinfectants with reduced propensity for resistance development compared to conventional biocides.

The favorable selectivity index (≥80) demonstrated in mammalian cell culture models indicates a sufficient therapeutic window for further development, though comprehensive toxicological profiling in advanced animal models remains necessary before clinical translation [2]. Formulation strategies that enhance the stability and bioavailability of this compound while maintaining its anti-biofilm potency will be crucial for its development as a practical therapeutic agent.

Conclusion and Future Directions

This compound represents a promising naturally derived candidate for addressing the significant clinical challenge of biofilm-mediated infections, particularly those caused by multidrug-resistant Staphylococci and Enterococci. The comprehensive protocols outlined in these application notes provide researchers with standardized methodologies for evaluating the anti-biofilm potential of this compound, facilitating comparison across studies and accelerating therapeutic development.

Future research should focus on elucidating the precise molecular interactions between this compound and bacterial membrane components, optimizing delivery systems for enhanced biofilm penetration, and evaluating efficacy in more complex, multi-species biofilm models that better mimic clinical scenarios. Additionally, investigation of the compound's effects on host immune responses to biofilm infections could reveal valuable immunomodulatory properties that complement its direct antibacterial activity.

The urgent need for novel anti-biofilm strategies in an era of escalating antimicrobial resistance underscores the importance of continued investigation into promising natural products like this compound. With its potent activity against drug-resistant pathogens, favorable cytotoxicity profile, and synergistic potential, this compound represents a valuable lead compound worthy of further development as a next-generation anti-biofilm therapeutic agent.

References

- 1. Defining conditions for biofilm inhibition and eradication for... assays [bmcmicrobiol.biomedcentral.com]

- 2. Naturally Derived Malabaricone as a Promising Bactericidal... B [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | A novel strategy for eradication of staphylococcal biofilms ... [frontiersin.org]

- 4. Naturally Derived this compound as a Promising ... [pubmed.ncbi.nlm.nih.gov]

- 5. Formation and Biofilm Eradication Assay [bio-protocol.org]

Time-Kill Kinetics of Malabaricone B against Staphylococcus aureus

The time-kill kinetics assay is a critical experiment in antibacterial drug development that evaluates the rate and extent of microbial killing over time. For Malabaricone B (NS-7), this assay demonstrated its potent, rapid, and concentration-dependent bactericidal activity against S. aureus, including multidrug-resistant (MDR) strains [1] [2] [3].

Key Quantitative Findings

The table below summarizes the quantitative results from the time-kill kinetics study of this compound against S. aureus ATCC 29213.

| Compound Tested | Test Concentration (Multiples of MIC) | Incubation Time | Bacterial Reduction (log₁₀ CFU/mL) | Regrowth after 24h? | Classification of Activity |

|---|---|---|---|---|---|

| This compound (NS-7) | 1x MIC | 15 minutes | ~6 log₁₀ | No | Bactericidal |

| This compound (NS-7) | 2x MIC | 15 minutes | ~6 log₁₀ | No | Bactericidal |

| This compound (NS-7) | 4x MIC | 15 minutes | ~6 log₁₀ | No | Bactericidal |

| Levofloxacin | 1x MIC | 1 hour | ~2 log₁₀ | Not Specified | Bactericidal |

| Vancomycin | 10x MIC | 24 hours | Comparable to NS-7 at lower multiples | Not Specified | Bactericidal |

Experimental Protocol: Time-Kill Kinetics Assay

1. Principle This protocol determines the rate at which this compound kills a bacterial population over time, distinguishing between bactericidal (killing) and bacteriostatic (growth-inhibiting) effects.

2. Materials

- Test Organism: Staphylococcus aureus ATCC 29213 [1] [2].

- Test Compound: this compound (NS-7). A stock solution is prepared in a suitable solvent like dimethyl sulfoxide (DMSO) and diluted as needed [1].

- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) [1].

- Control Antibiotics: Levofloxacin and Vancomycin, prepared according to CLSI guidelines [2].

- Equipment: Sterile tubes, shaking water bath or incubator, microcentrifuge tubes, vortex mixer, serological pipettes, and equipment for performing colony counts (agar plates, spiral plater, or drop-plate setup).

3. Procedure Step 1: Inoculum Preparation

- Grow S. aureus overnight in CAMHB at 37°C with shaking.

- Dilute the overnight culture in fresh, pre-warmed CAMHB to a target density of approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL in a final volume of 10 mL [1] [2]. Confirm the starting inoculum by serial dilution and plating.

Step 2: Compound Addition

- Add this compound to the bacterial suspensions to achieve final concentrations of 1x, 2x, and 4x the MIC (0.5 µg/mL for S. aureus ATCC 29213) [1] [2].

- Include two control tubes:

- Growth Control: Bacteria in CAMHB with no antibiotic.

- Solvent Control: Bacteria in CAMHB with the highest volume of solvent (e.g., DMSO) used in the test samples.

Step 3: Incubation and Sampling

- Incubate all tubes at 37°C with constant shaking.

- At predetermined time points (0, 0.25, 0.5, 1, 2, 4, 6, and 24 hours), aseptically remove a 1 mL aliquot from each tube [2].

- Note: The rapid killing by this compound makes early time points (15 and 30 minutes) particularly critical [2].

Step 4: Viable Cell Count

- Immediately serially dilute each aliquot in sterile saline or phosphate-buffered saline (PBS) to neutralize the antibiotic effect.

- Plate appropriate dilutions onto Mueller-Hinton Agar (MHA) plates using either the spread-plate, drop-plate, or spiral plater method.

- Incubate plates at 37°C for 18-24 hours.

- Count the colonies and calculate the CFU/mL for each sample and time point.

Step 5: Data Analysis

- Plot the mean log₁₀ CFU/mL versus time (hours) for each concentration of this compound and the controls.

- Bactericidal Activity is defined as a ≥3 log₁₀ (99.9%) reduction in the viable cell count from the starting inoculum.

- Bacteriostatic Activity is defined as maintenance of the inoculum level without significant reduction.

- Check for regrowth by comparing the 24-hour count to counts at earlier time points.

The following diagram visualizes the experimental workflow.

Interpretation of Results

This compound exhibits concentration-dependent, rapid bactericidal activity. A ~6 log₁₀ reduction in viable cells within 15 minutes at all tested concentrations (1-4x MIC) was observed, with no regrowth after 24 hours [2]. This performance was superior to levofloxacin and comparable or superior to vancomycin at higher concentrations [2].

Critical Considerations for the Protocol

- Rapid Action: The exceptionally fast killing kinetics necessitate very early time points (e.g., 15 minutes) to accurately capture the initial rate of kill [2].

- Neutralization: Ensure the dilution and plating procedure effectively neutralizes this compound's activity to prevent continued antibiotic action on the plate.

- Membrane Integrity: The primary mechanism of action is disruption of bacterial membrane integrity, leading to the rapid release of cellular contents like ATP [1] [3]. This mechanism explains the swift killing observed.

Additional Supporting Evidence for this compound

- Broad-Spectrum Anti-Staphylococcal Activity: this compound is equally effective against clinical MDR isolates, including MRSA, VRSA, and VRE, with MICs of 1–2 µg/mL [1] [2].

- Synergy with Antibiotics: It shows synergistic effects with daptomycin and gentamicin, suggesting potential for combination therapy [1] [3].

- Biofilm Eradication: The compound can efficiently eradicate preformed S. aureus biofilms, a key virulence mechanism [2].

- Favorable Selectivity Index: Demonstrates no significant toxicity to mammalian (Vero) cells at effective concentrations, yielding a high selectivity index (≥80) [1] [2].

Conclusion

The time-kill kinetics protocol confirms this compound as a promising, naturally derived bactericidal lead compound. Its rapid and potent activity against planktonic and biofilm-associated MDR staphylococci warrants further investigation for therapeutic development.

References

Comprehensive Application Notes: Intracellular Killing Assay of Malabaricone B Against Staphylococcus aureus

Introduction and Compound Profile

Malabaricone B (MB), a naturally occurring diarylnonanoid compound isolated primarily from the Myristica malabarica plant, has emerged as a promising therapeutic candidate against multidrug-resistant bacterial pathogens [1] [2]. This phenylacylphenol compound demonstrates potent and specific antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains [1]. The molecular structure of this compound features a 2,6-dihydroxyacetophenone unit connected to a benzene ring through a C8 alkyl chain, with a molecular formula of C21H26O4 and molecular weight of 342.4 g/mol [2]. The unique chemical architecture of this compound enables it to effectively target bacterial membrane integrity, resulting in rapid bactericidal activity while demonstrating a favorable selectivity index with minimal cytotoxicity to mammalian cells [1].

The escalating global threat of antimicrobial resistance, particularly the rise of multidrug-resistant S. aureus strains classified as "high priority" pathogens by the WHO, has intensified the search for novel antibacterial agents with alternative mechanisms of action [1]. This compound addresses this critical need through its concentration-dependent bactericidal activity and demonstrated efficacy against intracellular bacterial reservoirs and biofilms, which are often recalcitrant to conventional antibiotic therapies [1] [3]. This application note provides detailed methodologies and quantitative data supporting the use of this compound in intracellular killing assays, specifically designed for researchers and drug development professionals working on innovative anti-staphylococcal therapeutics.

Quantitative Antibacterial Activity Profile

Minimum Inhibitory Concentration Spectrum

The in vitro antibacterial potency of this compound has been systematically evaluated against a panel of clinically relevant bacterial strains, with particular efficacy observed against Gram-positive pathogens. The compound demonstrates equipotent activity against both drug-sensitive and multidrug-resistant clinical isolates, suggesting its ability to circumvent common resistance mechanisms [1] [3].

Table 1: Minimum Inhibitory Concentration (MIC) Profile of this compound

| Bacterial Strain | Characteristics | MIC (μg/mL) | Reference |

|---|---|---|---|

| S. aureus ATCC 29213 | Drug-sensitive reference strain | 0.5 | [1] |

| S. aureus clinical isolates | Methicillin-resistant (MRSA) | 1-2 | [1] [3] |

| S. aureus clinical isolates | Vancomycin-resistant (VRSA) | 1-2 | [1] |

| Enterococcus spp. | Vancomycin-resistant (VRE) | 2 | [1] |

| A. baumannii BAA 1605 | With polymyxin B nonapeptide | 4 | [1] |

| E. coli ATCC 25922 | With polymyxin B nonapeptide | 2 | [1] |

The data indicates that this compound exhibits remarkable specificity for Gram-positive bacteria, with intrinsic inactivity against Gram-negative strains due to the permeability barrier presented by their outer membrane. However, when administered with the outer membrane permeabilizer polymyxin B nonapeptide (PMBN), this compound demonstrates significantly enhanced activity against Gram-negative pathogens, confirming that its cellular target is conserved across bacterial species and the outer membrane represents the primary barrier to its efficacy [1].

Time-Kill Kinetics and Biofilm Eradication

The bactericidal kinetics of this compound against S. aureus reveals a rapid, concentration-dependent killing profile that surpasses many conventional antibiotics. At 5× MIC (2.5 μg/mL), this compound achieves complete bacterial eradication within 15 minutes of exposure, with no regrowth observed over 24 hours [3]. This rapid lethality is particularly valuable for treating established infections where immediate bacterial clearance is critical. The compound also exhibits a prolonged post-antibiotic effect (PAE) of approximately 22 hours when tested at 10× MIC, indicating sustained antibacterial activity even after compound removal [3].

Table 2: Time-Kill Kinetics and Resistance Properties of this compound

| Parameter | Conditions | Result | Reference |

|---|---|---|---|

| Time-kill kinetics | 5× MIC against S. aureus | Complete killing within 15 min | [3] |

| Post-antibiotic effect | 10× MIC against S. aureus | ~22 hours | [3] |

| Resistance propensity | Serial passage for 15 days | No detectable resistance | [3] |

| Biofilm eradication | Pre-formed S. aureus biofilms | Significant reduction | [1] [3] |

| Cytotoxicity (Selectivity Index) | Vero cells (CC50/MIC) | >80 | [1] |

Additionally, this compound demonstrates potent antibiofilm activity against pre-formed S. aureus biofilms, effectively penetrating the extracellular polymeric matrix and reducing bacterial viability within these structured communities [1] [3]. This property is particularly significant given that biofilms are associated with approximately 80% of persistent bacterial infections and exhibit dramatically increased resistance to conventional antibiotics. The inability to select for stable resistance against this compound during serial passage experiments further enhances its therapeutic potential, suggesting a low risk for resistance development during clinical application [3].

Intracellular Killing Assay Protocol

Macrophage Infection Model